molecular formula C19H23F2N3O2S B2541344 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049549-19-0

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2541344
CAS No.: 1049549-19-0
M. Wt: 395.47
InChI Key: SKSFLHZDHUKKLW-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzenesulfonamide core substituted with difluoro groups and a phenylpiperazine moiety, making it a molecule of interest for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved by reacting phenylamine with diethanolamine under reflux conditions.

    Alkylation: The next step involves the alkylation of the piperazine intermediate with 1-bromo-3-chloropropane to form 3-(4-phenylpiperazin-1-yl)propane.

    Sulfonamide Formation: The final step is the reaction of 3-(4-phenylpiperazin-1-yl)propane with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although the specific products depend on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Potential formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used to investigate the role of sulfonamides in biological systems, including enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study the effects of fluorine substitution on the biological activity of sulfonamides.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-difluoro-N-(3-(4-methylpiperazin-1-yl)propyl)benzenesulfonamide
  • 2,5-difluoro-N-(3-(4-ethylpiperazin-1-yl)propyl)benzenesulfonamide
  • 2,5-difluoro-N-(3-(4-benzylpiperazin-1-yl)propyl)benzenesulfonamide

Uniqueness

The uniqueness of 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide lies in its specific substitution pattern, which influences its pharmacological profile. The presence of the phenyl group on the piperazine ring enhances its ability to cross the blood-brain barrier, making it a valuable compound for neurological research. Additionally, the difluoro groups on the benzene ring can significantly affect its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

2,5-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O2S/c20-16-7-8-18(21)19(15-16)27(25,26)22-9-4-10-23-11-13-24(14-12-23)17-5-2-1-3-6-17/h1-3,5-8,15,22H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSFLHZDHUKKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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